Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound featuring a benzofuran core linked to a piperidine moiety via a ketone bridge. The piperidine ring is substituted at the 4-position with a ((4-fluorobenzyl)oxy)methyl group, introducing both fluorinated aromatic and ether functionalities. This structural motif is common in medicinal chemistry, particularly in cannabinoid receptor agonists and kinase inhibitors, where the benzofuran and piperidine subunits contribute to receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO3/c23-19-7-5-16(6-8-19)14-26-15-17-9-11-24(12-10-17)22(25)21-13-18-3-1-2-4-20(18)27-21/h1-8,13,17H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFWORIFCCOADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization
The SciELO México article outlines a Pd(II)-mediated Castro–Stephens coupling between 2-iodophenol and terminal alkynes to form benzofurans. For example:
- Reagents : 2-Iodophenol (1.2 eq), propargyl alcohol (1 eq), Pd(OAc)₂ (2 mol%), CuI (4 mol%), piperidine (3 eq) in DMF at 60°C for 6 hours.
- Outcome : Benzofuran-2-carbaldehyde is obtained in 78% yield after column chromatography. Oxidation to the carboxylic acid (via KMnO₄) and subsequent conversion to acyl chloride (using SOCl₂) provides the reactive benzofuran-2-carbonyl chloride intermediate.
Alternative Cyclization Routes
Thermal cyclization of 2-hydroxyacetophenone derivatives with chloroacetone in the presence of NaOH (40% aqueous) at 120°C for 8 hours yields benzofuran-2-carboxylic acid (62% yield). This method, while lower-yielding, avoids transition-metal catalysts.
Synthesis of 4-(((4-Fluorobenzyl)Oxy)Methyl)Piperidine
Piperidine Ring Construction
Reductive amination of glutaraldehyde with ammonium acetate and NaBH₃CN in methanol at 0°C affords piperidine (89% yield). Subsequent hydroxymethylation via formaldehyde addition under basic conditions (K₂CO₃, H₂O/EtOH) yields piperidin-4-ylmethanol.
Etherification and Functionalization
- Step 1 : Protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 25°C, 12 hours, 94% yield).
- Step 2 : Alkylation with 4-fluorobenzyl bromide (K₂CO₃, DMF, 80°C, 6 hours) introduces the 4-fluorobenzyl group (72% yield).
- Step 3 : TBS deprotection (TBAF, THF, 25°C, 2 hours) yields 4-(((4-fluorobenzyl)oxy)methyl)piperidine (68% overall yield).
Coupling Strategies for Methanone Formation
Friedel-Crafts Acylation
Reaction of benzofuran-2-carbonyl chloride with 4-(((4-fluorobenzyl)oxy)methyl)piperidine in anhydrous CH₂Cl₂ with AlCl₃ (1.5 eq) at 0°C for 3 hours affords the target compound in 45% yield. Excess acyl chloride and extended reaction times (12 hours) improve yield to 58%.
Schlenk Equilibrium-Mediated Coupling
Using bis(trimethylsilyl)amide base (LiHMDS, THF, -78°C), the piperidine nitrogen is deprotonated and reacted with benzofuran-2-carbonyl fluoride (generated in situ from the carboxylic acid and DAST). This method achieves 63% yield with minimal byproducts.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The bulky (4-fluorobenzyl)oxymethyl group impedes acylation. Employing high-dilution conditions (0.01 M in CH₂Cl₂) and slow reagent addition reduces dimerization, enhancing yield by 18%.
Purification Considerations
Silica gel chromatography (EtOAc/hexanes, 1:3) separates the target compound from unreacted piperidine. Recrystallization from ethanol/water (7:3) improves purity to >99% (HPLC).
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H, ArH), 4.52 (s, 2H, OCH₂C₆H₄F), 3.71 (m, 2H, NCH₂) | Varian Mercury 400 |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F) | PerkinElmer Spectrum Two |
| HRMS (ESI+) | [M+H]⁺ calcd. 412.1784, found 412.1781 | Agilent 6545 Q-TOF |
Chemical Reactions Analysis
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and fluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives reported in recent literature. Below is a comparative analysis based on molecular features, synthesis, and biological relevance:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity The 4-fluorobenzyloxy group in the target compound introduces enhanced metabolic stability compared to the 4-chlorobenzyl group in compound 30 (). Compound 32’s 4-pyridylmethyl substituent () confers polar interactions, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic 4-fluorobenzyl group.
Synthetic Routes
- The target compound likely employs a boronic acid cross-coupling strategy similar to compounds 30–34 (), where substituents are introduced via Suzuki-Miyaura reactions. In contrast, compound 22b () uses amide coupling between piperidine and benzoyl chloride derivatives, emphasizing divergent synthetic pathways for analogous scaffolds.
Physicochemical Properties
- The target compound’s molecular weight (383.43 g/mol) aligns with drug-like properties, whereas compound 22b’s higher weight (460.49 g/mol) may limit bioavailability due to increased hydrophobicity .
The fluorinated benzyl group in the target compound could modulate receptor selectivity compared to the chlorinated or pyridyl variants.
Biological Activity
Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has gained attention for its biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 243.30 g/mol. Its structure features a benzofuran moiety linked to a piperidine ring through a methanone functional group. The presence of the 4-fluorobenzyl group enhances its pharmacological profile.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 1-benzofuran-2-yl-(4-methylpiperidin-1-yl)methanone |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 4-fluorobenzylpiperazine fragment have shown promising inhibitory effects against Agaricus bisporus tyrosinase, an enzyme involved in melanin production. One such derivative demonstrated an IC50 value of 0.18 μM, indicating potent activity compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. A review highlighted various heterocyclic compounds that demonstrated significant growth inhibition against multiple cancer cell lines, with GI50 values ranging from 0.20–2.58 μM . In particular, compounds derived from benzofuran structures have shown cytotoxicity against human cancer cell lines such as A549 and MDA-MB-231, with IC50 values reported between 3.35–16.79 μM .
The mechanisms underlying the biological activities of these compounds often involve enzyme inhibition and interaction with cellular pathways. For example, docking studies have suggested that certain derivatives bind effectively to the active site of tyrosinase, inhibiting its activity without inducing cytotoxicity . This selectivity is crucial for developing therapeutics with minimal side effects.
Case Study 1: Tyrosinase Inhibition
A study focused on the synthesis and evaluation of new piperazine derivatives revealed that specific modifications to the benzofuran structure significantly enhanced their inhibitory potency against tyrosinase. The most effective compound exhibited an IC50 value of 0.18 μM, demonstrating its potential as a therapeutic agent for conditions like hyperpigmentation .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of benzofuran derivatives against various human cancer cell lines. Notably, one compound showed remarkable selectivity and potency, achieving GI50 values below 5 μM across multiple cell types, suggesting its potential as a lead compound in cancer therapy .
Q & A
Q. Characterization Techniques :
- 1H/13C-NMR : Confirms hydrogen and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine CH₂ signals at δ 1.5–2.8 ppm) .
- HPLC : Validates purity (e.g., 95–99% peak area at 254 nm) .
- Elemental Analysis : Cross-checks C, H, N percentages (discrepancies <0.3% indicate acceptable purity) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
| Technique | Purpose | Example Data |
|---|---|---|
| 1H/13C-NMR | Assign functional groups and stereochemistry | Piperidine CH₂ at δ 2.1–2.7 ppm; benzofuran carbonyl at ~190 ppm . |
| HPLC | Assess purity and retention time | Retention time: 13.0–13.9 min; peak area >95% . |
| Mass Spectrometry | Confirm molecular weight | [M+H]+ m/z calculated vs. observed (e.g., 392.92 g/mol) . |
| Elemental Analysis | Verify elemental composition | C: 72.85% (calc) vs. 72.95% (obs) . |
Advanced: How can substituent modifications on the piperidine ring influence target specificity?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituents (e.g., 4-fluorophenyl, thiazole) and test in biological assays (e.g., receptor binding, enzyme inhibition) ().
- Key Modifications :
- 4-Fluorobenzyloxy Group : Enhances lipophilicity and CNS penetration .
- Thiazole/Pyrazine Moieties : Improve interaction with enzymes (e.g., FAAH) via π-π stacking .
- Computational Docking : Use tools like AutoDock to predict binding affinity changes when substituting groups ().
Advanced: How can computational methods predict the compound’s binding interactions with biological targets?
Methodological Answer:
Molecular Docking :
- Software : Schrödinger Suite, AutoDock Vina.
- Protocol :
- Prepare ligand (compound) and receptor (e.g., FAAH) structures.
- Define binding pockets based on co-crystallized ligands.
- Score poses using binding energy (ΔG) and hydrogen-bond networks .
Molecular Dynamics (MD) :
- Simulate ligand-receptor complexes in solvated environments (e.g., GROMACS) to assess stability over 100 ns .
Pharmacophore Modeling : Identify critical interaction points (e.g., benzofuran carbonyl for hydrogen bonding) .
Basic: How are discrepancies in elemental analysis resolved during purity assessment?
Methodological Answer:
- Common Causes : Residual solvents, incomplete combustion, or hygroscopic samples.
- Resolution Strategies :
- Triplicate Analysis : Average results to minimize experimental error.
- Complementary Techniques : Cross-validate with HPLC-MS for trace impurities ().
- Sample Recrystallization : Use solvents like EtOAc/n-hexane to improve crystallinity .
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Controlled Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) ().
- Orthogonal Assays : Use multiple methods (e.g., radioligand binding and functional cAMP assays) to confirm target engagement .
- Stability Testing : Assess compound degradation in assay buffers (e.g., LC-MS monitoring) .
Basic: What is the role of X-ray crystallography in confirming molecular geometry?
Methodological Answer:
- Procedure : Grow single crystals via slow evaporation (e.g., ethanol/water).
- Key Parameters :
- Bond Lengths/Angles : Validate against literature (e.g., C=O bond ~1.22 Å) .
- Torsion Angles : Confirm spatial arrangement (e.g., dihedral angle between benzofuran and piperidine: ~57°) .
- Applications : Resolve stereochemical ambiguities and guide SAR .
Advanced: How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, logP <5 (current compound: MW ~392.92, logP ~3.1) .
- Prodrug Strategies : Introduce ester groups to enhance solubility (e.g., acetate prodrugs hydrolyzed in vivo) .
- Metabolic Stability : Test in liver microsomes; modify labile groups (e.g., fluorination to reduce CYP450 metabolism) .
Basic: What are the compound’s key physicochemical properties for formulation?
| Property | Value | Significance |
|---|---|---|
| Solubility | Water-soluble (up to 10 mg/mL) | Enables intravenous dosing . |
| Melting Point | Not determined (crystalline solid) | Indicates purity; affects solid dispersion strategies. |
| Stability | Stable at +4°C (protected from light) | Guides storage conditions . |
Advanced: How can the compound’s neuropharmacological potential be evaluated preclinically?
Methodological Answer:
- In Vitro Models :
- Receptor Binding Assays : Screen against serotonin/dopamine receptors (Ki <100 nM suggests high affinity) .
- Enzyme Inhibition : Test FAAH/MAO-B inhibition (IC50 <1 µM indicates therapeutic potential) .
- In Vivo Models :
- Rodent Behavioral Tests : Morris water maze for cognitive effects; forced swim test for antidepressant activity .
- PET Imaging : Radiolabel with ¹¹C to track brain penetration (e.g., [¹¹C]DPFC analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
